2-Methoxy-5-sulfamoylbenzamide physical and chemical properties
2-Methoxy-5-sulfamoylbenzamide physical and chemical properties
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methoxy-5-sulfamoylbenzamide. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant chemical and analytical workflows.
Chemical Identity and Properties
2-Methoxy-5-sulfamoylbenzamide is recognized as a metabolite of the antipsychotic drug Sulpiride[1]. It is also listed as an impurity (Impurity E) of Sulpiride in the European Pharmacopoeia[2]. The compound is a white crystalline solid and is soluble in water[3].
Table 1.1: Physical and Chemical Properties of 2-Methoxy-5-sulfamoylbenzamide
| Property | Value | Source |
| IUPAC Name | 2-methoxy-5-sulfamoylbenzamide | PubChem |
| CAS Number | 52395-25-2 | [2][4] |
| Molecular Formula | C₈H₁₀N₂O₄S | [3][4][5] |
| Molecular Weight | 230.24 g/mol | [3][4] |
| Monoisotopic Mass | 230.03613 Da | [5] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in water | [3] |
| Predicted XlogP | -0.9 | [5] |
Table 1.2: Predicted Mass Spectrometry Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 231.04341 | 145.7 |
| [M+Na]⁺ | 253.02535 | 153.8 |
| [M-H]⁻ | 229.02885 | 149.0 |
| [M+NH₄]⁺ | 248.06995 | 162.9 |
| Source: Data predicted using CCSbase[5] |
Logical Relationships and Metabolic Context
2-Methoxy-5-sulfamoylbenzamide is a known metabolite of Sulpiride, an atypical antipsychotic drug used in the treatment of schizophrenia and depression[1][6]. This metabolic relationship is a key aspect of its biological relevance.
Caption: Metabolic pathway of Sulpiride.
Synthesis and Experimental Protocols
A common synthesis route involves the reaction of Methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate in the presence of a copper catalyst[8].
Caption: Synthesis workflow for a key precursor.
Detailed Protocol:
-
Reaction Setup: Add 300g of tetrahydrofuran (THF), 50g (0.25 mol) of Methyl 2-methoxy-5-chlorobenzoate, 1.8g (0.0125 mol) of cuprous bromide, and 31g (0.3 mol) of sodium aminosulfinate to a 1000ml reaction flask equipped with a reflux device[8].
-
Reaction: Heat the mixture to 60°C and maintain this temperature for 12 hours[8].
-
Decolorization: After the reaction is complete, add 2 grams of activated carbon to the solution and filter while hot[8].
-
Isolation: Concentrate the filtrate to dryness under reduced pressure[8].
-
Drying: Dry the resulting white crystalline powder under vacuum at 60°C to yield Methyl 2-methoxy-5-sulfamoylbenzoate[8]. The reported yield is approximately 94.5% with a purity of 99.51% as determined by HPLC[7].
Table 3.1: Properties of Methyl 2-methoxy-5-sulfamoylbenzoate
| Property | Value | Source |
| CAS Number | 33045-52-2 | [9][10][11] |
| Molecular Formula | C₉H₁₁NO₅S | [9][10] |
| Molecular Weight | 245.25 g/mol | [9][10] |
| Melting Point | 175-177 °C (lit.) | [9][10][11] |
| Boiling Point | 439.8 °C at 760 mmHg | [12] |
| Density | 1.36 g/cm³ | [12] |
The accurate quantification of related compounds in biological matrices is critical for pharmacokinetic and therapeutic drug monitoring studies. A deuterated analog of 2-Methoxy-5-sulfamoylbenzoic acid is used as an ideal internal standard for the LC-MS/MS analysis of Sulpiride due to its similar chemical and physical properties, which helps correct for matrix effects[6].
Caption: Sample preparation for LC-MS/MS analysis.
Detailed Protocol:
-
Sample Preparation: Aliquot 100 µL of a plasma sample into a 1.5 mL microcentrifuge tube[6].
-
Internal Standard: Add 20 µL of the internal standard working solution (e.g., 100 ng/mL 2-Methoxy-5-sulfamoylbenzoic Acid-d3)[6].
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins and vortex for 1 minute[6].
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C[6].
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C[6].
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase[6].
-
Analysis: Inject 5 µL of the prepared sample into an LC-MS/MS system for quantification[6]. The system typically consists of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[6].
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-METHOXY-5-SULFAMOYLBENZAMIDE [drugfuture.com]
- 3. 2-Methoxy-5-sulfamoylbenzamide | CymitQuimica [cymitquimica.com]
- 4. 2-Methoxy-5-sulfamoylbenzamide | LGC Standards [lgcstandards.com]
- 5. PubChemLite - 2-methoxy-5-sulfamoylbenzamide (C8H10N2O4S) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. allhdi.com [allhdi.com]
- 8. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 9. Methyl 2-methoxy-5-sulfamoylbenzoate 98 33045-52-2 [sigmaaldrich.com]
- 10. 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester at latest price In Ankleshwar - Supplier,Manufacturer,Gujarat [madhavchemicals.com]
- 11. Methyl 2-Methoxy-5-Sulfamoylbenzoate - Yogi Enterprise [yogienterprise.com]
- 12. indiamart.com [indiamart.com]
